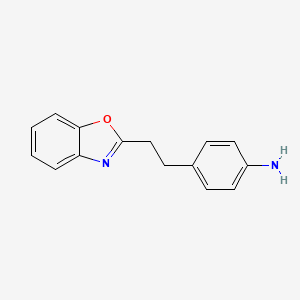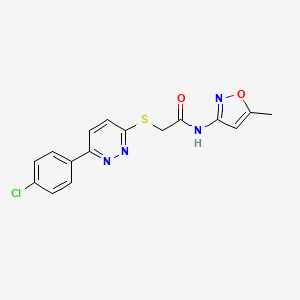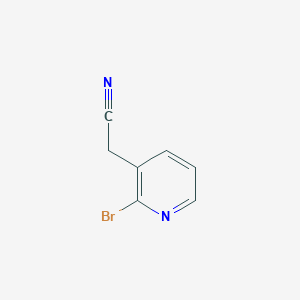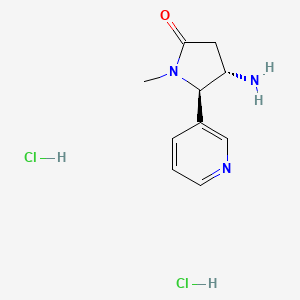
4-(2-Benzooxazol-2-yl-ethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-Benzooxazol-2-yl-ethyl)-phenylamine” is a benzoxazole derivative . Benzoxazole derivatives are known for their various biological properties such as antiviral, antineoplastic, anti-HIV-1, antitubercular, anthelmintic, antimicrobial, and antifungal activities .
Synthesis Analysis
Benzoxazole derivatives have been synthesized in various ways. For instance, 2-substituted benzoxazoles were synthesized and tested for their anticancer, antifungal, and antibacterial activities . The synthesis involved the use of arylhydrazono cyanomethyl, arylidene cyanomethyl, and cycloalkylidine cyanomethyl .Molecular Structure Analysis
The molecular formula of “this compound” is C15H13NO2 . The molecular weight is 239.273 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available resources, benzoxazole derivatives have been studied extensively for their antitumor, antiviral, and antimicrobial activities .Scientific Research Applications
Organic Solar Cells
A study by Wu et al. (2009) discussed the synthesis and application of a star-shaped molecule incorporating the 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine structure for use in organic solar cells (OSCs). This molecule, designed for improved photovoltaic properties, demonstrates a potential for enhancing power conversion efficiency in OSCs due to its strong absorption in the visible wavelength range, which is crucial for solar energy conversion (Wu et al., 2009).
Alzheimer's Disease Imaging
Cui et al. (2012) synthesized radiofluorinated derivatives of this compound for use as positron emission tomography (PET) imaging probes for cerebral β-amyloid plaques in Alzheimer's disease. These derivatives exhibit high affinity for β-amyloid aggregates and demonstrate potential as PET agents for the non-invasive diagnosis of Alzheimer's disease (Cui et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Research by Ge et al. (2008) focused on bipolar molecules based on triphenylamine and benzimidazole derivatives for use in highly efficient single-layer OLEDs. These materials, featuring this compound, show excellent thermal stability and solubility, making them suitable for solution-processed OLEDs with improved performance due to their balanced charge transport properties (Ge et al., 2008).
Two-Photon Fluorescence Imaging
Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer incorporating this compound for two-photon fluorescence imaging of live cells. This compound self-assembles into nanoparticles in water, showing high quantum yield and a large two-photon absorption cross-section, indicating its potential for bioimaging applications (Wang et al., 2011).
properties
IUPAC Name |
4-[2-(1,3-benzoxazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGJGFVVDXXCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)




![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)

![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)

![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)